molecular formula C13H17Br2NO B1292023 1-Benzyl-5-bromoazepan-4-one hydrobromide CAS No. 49569-46-2

1-Benzyl-5-bromoazepan-4-one hydrobromide

Cat. No. B1292023
CAS RN: 49569-46-2
M. Wt: 363.09 g/mol
InChI Key: IBWHLSPNLPGMPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzazepines, which are structurally related to 1-Benzyl-5-bromoazepan-4-one hydrobromide, has been explored through various methods. One approach involves a [1,5]-hydride shift/7-endo cyclization sequence, transforming 2-(aryl)cyclopropane 1,1-diester derivatives into 1-benzazepines using a cyclopropane moiety as the hydride acceptor in internal redox reactions . Another method includes a one-pot microwave-assisted synthesis from 2,3-diaminophenol and ketones, which yields both amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines . Additionally, a three-component one-pot approach using rhodium-catalyzed hydroaminomethylation has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines . Radical cyclization of N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides has also been employed for synthesizing 2-benzazepines .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been elucidated using various spectroscopic techniques. For instance, the structural assignments of new compounds synthesized from 2,3-diaminophenol and ketones were confirmed by analysis of their 1H and 13C NMR (1D and 2D), IR, MS, and elemental analysis data . X-ray crystallography has also been used to confirm the structure of a 2,3-dihydro-[1H]-2-benzazepine derivative .

Chemical Reactions Analysis

The reactivity of benzazepine derivatives has been investigated in the context of their potential biological activities. For example, compounds synthesized from 2,3-diaminophenol and ketones were evaluated as antioxidants and lipid peroxidation inhibitors, with some showing potent inhibitory effects . The affinity of 1-substituted tetrahydro-1H-3-benzazepines for the phencyclidine binding site of the NMDA receptor was also studied, revealing that certain structural features enhance binding affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are closely related to their structural features. The presence of substituents such as amino or hydroxyl groups can significantly influence their chemical behavior and biological activity . The regioselective synthesis of 3-benzazepinones and 5-bromo-3-benzazepinones demonstrates the impact of catalysts and reactants on the yields and properties of the resulting compounds .

Scientific Research Applications

Environmental Fate and Transformation

Benzodiazepine derivatives are emerging as environmental contaminants due to their widespread prescription and potential persistence in aquatic environments. Research indicates that they are present in various water sources, including hospital effluents, river water, and wastewater treatment plant influents and effluents. The studies suggest that combinational treatment processes, including biological treatment, photochemical treatment, and adsorption to activated carbon, are necessary for effective removal from water systems (Kosjek et al., 2012).

Psychoactive Drugs in Aquatic Environments

A review focusing on the occurrence of psychoactive drugs, including several benzodiazepines, in aquatic environments highlights their widespread presence and the inefficacy of conventional wastewater treatment systems in removing them. The study emphasizes the need for improved analytical methods and understanding the ecotoxicity of these compounds to mitigate their environmental impact (Cunha et al., 2017).

Pharmacological and Synthetic Profiles

Research on the pharmacological and synthetic profiles of benzodiazepine derivatives, including benzothiazepine and benzazepine compounds, reveals a wide range of biological activities such as tranquilizer, antidepressant, and antihypertensive effects. These studies underline the significance of these compounds in drug research for developing new therapeutic agents (Dighe et al., 2015).

Clinical Pharmacology in Neonates and Children

Midazolam, a benzodiazepine derivative, has been extensively studied for its pharmacological properties in neonates and children, particularly in the context of disease. Research indicates that midazolam is effective as a sedative and in treating seizures in infants refractory to standard antiepileptic therapy (Pacifici, 2014).

Safety And Hazards

There are several safety precautions associated with “1-Benzyl-5-bromoazepan-4-one hydrobromide”. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition sources . It should be stored away from clothing and combustible materials . It should not be allowed to contact with air . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should be kept cool . The container and receiving equipment should be grounded/bonded . Explosion-proof electrical/ventilating/lighting/equipment should be used .

properties

IUPAC Name

1-benzyl-5-bromoazepan-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO.BrH/c14-12-6-8-15(9-7-13(12)16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWHLSPNLPGMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC(=O)C1Br)CC2=CC=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-bromoazepan-4-one hydrobromide

Synthesis routes and methods

Procedure details

175 g of (0.732 mol) 1-benzylhexahydroazepin-4-one hydrochloride IV are dissolved in 500 mL acetic acid. Upon addition of 100 mL of a saturated solution (30%) of hydrobromic acid in acetic acid, 37 mL (0.732 mol) of bromine are added dropwise at room temperature and with efficient stirring, whereby the brown color of bromine disappears.
Quantity
175 g
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reactant
Reaction Step One
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500 mL
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solvent
Reaction Step One
[Compound]
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saturated solution
Quantity
100 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

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